molecular formula C8H6BrIO B2575934 1-(5-Bromo-2-iodophenyl)ethanone CAS No. 1261648-81-0

1-(5-Bromo-2-iodophenyl)ethanone

Cat. No.: B2575934
CAS No.: 1261648-81-0
M. Wt: 324.943
InChI Key: KXTYYQSRAGKUSX-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrIO. It has a molecular weight of 324.94 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 . The InChI key is XMWZVLARPQXKRB-UHFFFAOYSA-N .

Scientific Research Applications

Pyrolysis Product Characterization

1-(5-Bromo-2-iodophenyl)ethanone and its analogues have been the subject of studies focusing on the identification of pyrolysis products. For instance, the study by Texter et al. (2018) explored the pyrolysis of the new psychoactive substance bk-2C-B and its iodo analogue bk-2C-I, finding several pyrolysis products. The research indicates the significance of understanding the thermal degradation behavior of such compounds, shedding light on their stability and potential formation of hazardous substances when exposed to heat (Texter et al., 2018).

Synthesis of Chalcone Analogues

A method to synthesize α,β-unsaturated ketones as chalcone analogues was demonstrated by Curti et al. (2007). The study highlights a specific synthetic protocol involving α-bromoketones, showcasing the utility of brominated ketones in forming chalcone-like structures, which are known for their diverse biological activities (Curti et al., 2007).

Biological Activity and Synthesis of Derivatives

Abdel‐Aziz et al. (2011) conducted research on the synthesis and biological activity of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. This study delves into the multifaceted biological activities, including immunosuppressive and immunostimulating effects of these compounds, underscoring the versatility of brominated compounds in medicinal chemistry (Abdel‐Aziz et al., 2011).

Improvement of Synthetic Technology

Li Yu-feng (2013) focused on improving the synthetic technology for brominated ketones, particularly 2-bromo-1-(4-hydroxyphenyl)ethanone. This research provides valuable insights into the optimization of synthesis routes, enhancing the efficiency and yield of these compounds, which are crucial intermediates in various chemical syntheses (Li Yu-feng, 2013).

Safety and Hazards

The safety information for “1-(5-Bromo-2-iodophenyl)ethanone” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-(5-bromo-2-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTYYQSRAGKUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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